(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one
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Description
(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12F2N2OS and its molecular weight is 318.34. The purity is usually 95%.
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Biological Activity
(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention due to its diverse biological activities. This compound features a thiazolidinone core, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazolidine ring with specific substitutions that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cytotoxicity : Research has demonstrated that derivatives exhibit cytotoxic effects on ovarian (SKOV3) and cervical (HeLa) cancer cell lines. The compound's modifications influence its potency, with certain derivatives achieving IC50 values in the low micromolar range, indicating strong cytotoxic potential against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells .
Antimicrobial Activity
Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum : Compounds structurally related to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
4f | 31.25 | Candida glabrata |
4b | 62.5 | Klebsiella pneumoniae |
2e | <31.25 | E. coli |
Anti-inflammatory and Other Activities
Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Additionally, some studies suggest potential applications in treating diabetes due to their interaction with PPARγ receptors .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on HeLa cells, revealing that certain compounds induced apoptosis at concentrations as low as 10 µM, showcasing their potential as effective anticancer agents .
- Antimicrobial Screening : Another investigation screened multiple thiazolidine derivatives against a panel of bacterial strains, finding that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity compared to standard antibiotics .
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFMPCYFMWBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326832 |
Source
|
Record name | 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669313 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327077-26-9 |
Source
|
Record name | 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.